molecular formula C16H20ClN3O2 B2809465 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide CAS No. 1241578-69-7

1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide

Cat. No. B2809465
CAS RN: 1241578-69-7
M. Wt: 321.81
InChI Key: NXMVBIIZGILLFA-UHFFFAOYSA-N
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Description

1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide, also known as CPPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPPC is a piperidine-based compound and has been found to exhibit various pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide is not fully understood. However, it has been suggested that 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide exerts its pharmacological effects by modulating the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the production of inflammatory mediators. Additionally, 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has been found to reduce the activation of microglia, cells involved in the immune response in the central nervous system.

Advantages and Limitations for Lab Experiments

1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide is also stable and has a long shelf life, making it ideal for long-term studies. However, 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has not been extensively studied in humans, and its safety profile is not fully understood.

Future Directions

There are several future directions for the study of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide. One area of research is the development of more efficient synthesis methods for 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide in humans. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide involves the reaction between 2-chloropyridine-4-carboxylic acid and cyclopropylmethylamine, followed by the addition of piperidine-3-carboxylic acid and carbonyldiimidazole. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory and analgesic effects in various animal models. 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has also shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has been found to have anti-cancer properties and has been studied for its potential as an anti-cancer agent.

properties

IUPAC Name

1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-14-8-12(5-6-18-14)16(22)20-7-1-2-13(10-20)15(21)19-9-11-3-4-11/h5-6,8,11,13H,1-4,7,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMVBIIZGILLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide

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